molecular formula C14H13N3O3S2 B5815831 N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B5815831
M. Wt: 335.4 g/mol
InChI Key: ONUFRSUNNVCMTN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of the benzothiadiazole core imparts unique electronic and structural properties to the compound, making it a valuable candidate for research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-20-11-5-3-10(4-6-11)17-22(18,19)12-7-8-13-14(9-12)16-21-15-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUFRSUNNVCMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-ethoxyaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features and synthetic routes.

Uniqueness

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide stands out due to its unique benzothiadiazole core, which imparts distinct electronic properties and enhances its potential for various applications, especially in material science and medicinal chemistry.

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